1-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole
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Overview
Description
1-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole is a complex organic compound that features a unique combination of functional groups, including a triazole ring, an azetidine ring, and a dihydrobenzo dioxin moiety
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. The compound contains a 1,4-benzodioxin moiety , which has been used in the synthesis of stereoisomers evaluated as α- and β- adrenergic antagonists
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through thesulfonyl group , which is known to form hydrogen bonds with amino acid residues in the binding site of proteins.
Biochemical Pathways
Without specific studies on this compound, it’s challenging to accurately summarize the affected biochemical pathways. If the compound does indeed interact with adrenergic receptors as suggested by its structural similarity to known antagonists , it could potentially influence pathways related to neurotransmission , cardiovascular function , and metabolic regulation .
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. The presence of the 1,4-benzodioxin moiety and sulfonyl group could potentially influence its solubility and permeability, thereby affecting its bioavailability.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the stability of the sulfonyl group could be affected by pH.
Preparation Methods
The synthesis of 1-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the dihydrobenzo dioxin moiety: This step involves the cyclization of a suitable precursor, such as 2,3-dihydroxybenzoic acid, through alkylation and subsequent cyclization reactions.
Introduction of the sulfonyl group: The dihydrobenzo dioxin intermediate is then reacted with a sulfonyl chloride reagent under basic conditions to introduce the sulfonyl group.
Formation of the azetidine ring: The sulfonylated intermediate undergoes a cyclization reaction with an appropriate azetidine precursor.
Attachment of the triazole ring: Finally, the azetidine intermediate is reacted with a triazole precursor under suitable conditions to form the desired compound.
Chemical Reactions Analysis
1-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole can undergo various chemical reactions, including:
Scientific Research Applications
1-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: The compound is being investigated for its potential as a pharmaceutical agent due to its unique structural features and potential biological activity.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronic devices, such as organic light-emitting diodes (OLEDs).
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, making it valuable in the development of new synthetic methodologies.
Comparison with Similar Compounds
1-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole can be compared with other similar compounds, such as:
1-(2,3-Dihydrobenzo[b][1,4]dioxin-7-yl)propan-1-one: This compound shares the dihydrobenzo dioxin moiety but lacks the sulfonyl and triazole groups.
6-Acetyl-1,4-benzodioxane: This compound features a benzodioxane ring but differs in its functional groups and overall structure.
Phenanthroimidazole derivatives: These compounds have similar electronic properties and are used in similar applications, such as OLEDs.
Properties
IUPAC Name |
1-[[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)azetidin-3-yl]methyl]-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S/c19-23(20,12-1-2-13-14(5-12)22-4-3-21-13)18-7-11(8-18)6-17-10-15-9-16-17/h1-2,5,9-11H,3-4,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNQBLXBLDSMEQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)N3CC(C3)CN4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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